Sporogen

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sporogen is a naturally occurring microbial compound found in the environment. It is a polysaccharide-based compound that is composed of a variety of different monosaccharides. Sporogen is a promising agent for use in laboratory experiments and has been studied for its potential applications in medicine, biotechnology, and industry.

Wissenschaftliche Forschungsanwendungen

Sporulation Stimulant

Sporogen-AO 1 is a sporulation-stimulating substance isolated from Aspergillus oryzae . It has been found to stimulate the sporulation process, which is crucial in the life cycle of many fungi and bacteria .

Synthesis of Analogues

Researchers have synthesized a 5-Demethyl-6-deoxy analogue of Sporogen AO-1 . This analogue was designed with a focus on ring B of the compound, suggesting that the functional groups on ring B are important for the activity .

Antimalarial Activity

Sporogen AO-1 has shown significant antimalarial activity against Plasmodium falciparum . This suggests potential applications in the development of new antimalarial drugs .

Cytotoxicity

Sporogen-AO 1 has been found to be cytotoxic to HeLa, KB, and NCI H187 cancer cells . This suggests potential applications in cancer research and treatment .

HIV-1 Tat Transactivation Inhibition

Sporogen-AO 1 inhibits HIV-1 Tat transactivation in a cell-based assay . This suggests potential applications in HIV research and treatment .

Antifungal Activity

Sporogen-AO 1 is active against Candida albicans . This suggests potential applications in the treatment of fungal infections .

Eigenschaften

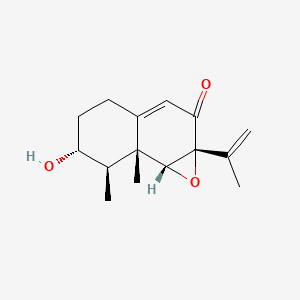

IUPAC Name |

(1aR,6R,7R,7aR,7bR)-6-hydroxy-7,7a-dimethyl-1a-prop-1-en-2-yl-5,6,7,7b-tetrahydro-4H-naphtho[1,2-b]oxiren-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-8(2)15-12(17)7-10-5-6-11(16)9(3)14(10,4)13(15)18-15/h7,9,11,13,16H,1,5-6H2,2-4H3/t9-,11+,13+,14+,15-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCBDXYONDOCJPR-OANMRLRGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCC2=CC(=O)C3(C(C12C)O3)C(=C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](CCC2=CC(=O)[C@]3([C@@H]([C@]12C)O3)C(=C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sporogen-AO 1 | |

CAS RN |

88418-12-6 |

Source

|

| Record name | Sporogen AO 1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088418126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q & A

Q1: What is the molecular formula and weight of sporogen?

A1: Sporogen has the molecular formula C15H22O2 and a molecular weight of 234.33 g/mol. [, ]

Q2: What spectroscopic data is available for sporogen?

A2: The structure of sporogen has been elucidated using various spectroscopic techniques, including 1D and 2D NMR (Nuclear Magnetic Resonance) spectroscopy, mass spectrometry (MS), and circular dichroism (CD) spectroscopy. [, , ]

Q3: What is the primary biological activity associated with sporogen?

A3: Sporogen was initially identified as a sporogenic substance, stimulating sporulation in the fungus Aspergillus oryzae. [, ]

Q4: Does sporogen exhibit any other biological activities?

A4: Research indicates that sporogen possesses phytotoxic properties, inhibiting radicle growth in certain plants like Amaranthus hypochondriacus and Echinochloa crus-galli. [] It has also shown potential as an inhibitor of human inducible nitric oxide synthase (iNOS) expression. []

Q5: How does sporogen affect iNOS expression?

A5: Sporogen inhibits cytokine-induced iNOS expression by interfering with the Janus tyrosine kinase-STAT (Signal Transducer and Activator of Transcription) pathway. This pathway plays a crucial role in the activation of STAT1, a transcription factor involved in iNOS expression. []

Q6: Are there any studies on the antifungal activity of sporogen?

A6: Yes, sporogen AO-1, isolated from Penicillium sp. AF5, displayed strong antifungal activity against phytopathogens such as Phytophthora capsici, Pythium ultimum, and Rhizoctonia solani. []

Q7: What is known about the structure-activity relationship (SAR) of sporogen?

A7: Studies suggest that the functional groups on ring B of the eremophilane skeleton play a crucial role in sporogen's sporogenic activity. A synthetic analogue lacking functional groups on ring A retained some activity, indicating the importance of ring B. []

Q8: What are the downstream effects of sporogen's interaction with its target?

A8: Sporogen's interaction with its target triggers a cascade of downstream events depending on the specific biological process:

- Sporulation: In Aspergillus oryzae, sporogen likely triggers a signaling pathway that leads to the activation of genes and proteins involved in spore formation. []

- iNOS Inhibition: By interfering with the JAK-STAT pathway, sporogen prevents the activation of STAT1, thereby suppressing the transcription of the iNOS gene and subsequent nitric oxide production. []

- Phytotoxicity: The exact mechanism of sporogen's phytotoxic effects remains unclear but could involve disrupting plant hormone signaling or interfering with essential cellular processes. []

Q9: Have there been any computational studies on sporogen?

A10: Molecular docking studies have investigated the potential of sporogen and related fungal metabolites as inhibitors of the COVID-19 main protease enzyme (Mpro). [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-6-phenyl-N-(pyridin-2-yl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2667130.png)

![2-chloro-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2667135.png)

![5-(2-Aminoethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one;hydrochloride](/img/structure/B2667136.png)

![(3-Chlorophenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2667138.png)

![(3,5-dimethoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2667140.png)

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2667141.png)

methanamine](/img/structure/B2667142.png)